1-(azepan-1-yl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone
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Description
1-(azepan-1-yl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone is a useful research compound. Its molecular formula is C24H24FN5OS and its molecular weight is 449.55. The purity is usually 95%.
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Scientific Research Applications
Efficient Synthesis and Biological Activity
- An efficient synthesis process for an NK(1) receptor antagonist, highlighting the potential for creating targeted therapies for various conditions, including nausea and vomiting associated with chemotherapy (Brands et al., 2003).
- Synthesis and antimicrobial activity of novel triazolyl compounds, indicating the chemical framework's potential in developing new antimicrobial agents (Nagamani et al., 2018).
Anticonvulsant and Anticancer Properties
- The synthesis of indole and triazine derivatives with significant anticonvulsant activity, suggesting a pathway for developing new epilepsy treatments (Ahuja & Siddiqui, 2014).
- Investigating a synthesized compound for cytotoxic studies and binding analysis, providing a foundation for exploring new cancer therapies (Govindhan et al., 2017).
Heterocycle Construction and Chemical Analysis
- A phosphine-mediated method for constructing oxazepines and oxazines, essential for synthesizing biologically active heterocycles (François-Endelmond et al., 2010).
- Synthesis and characterization of novel bioactive molecules, demonstrating the potential of such compounds as antioxidants and antimicrobial agents (Gopi et al., 2016).
Novel Synthetic Approaches and Applications
- Development of organocatalytic synthesis for triazoles, highlighting innovative approaches to constructing pharmacologically relevant molecules (Ramachary et al., 2015).
- Exploration of fluoroalkyl-containing carbonyl compounds in synthesizing heterocycles, indicating the role of such molecules in creating diverse pharmacological agents (Pashkevich et al., 1998).
Properties
IUPAC Name |
1-(azepan-1-yl)-2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5OS/c25-17-9-11-18(12-10-17)30-23(20-15-26-21-8-4-3-7-19(20)21)27-28-24(30)32-16-22(31)29-13-5-1-2-6-14-29/h3-4,7-12,15,26H,1-2,5-6,13-14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNOXQZOEASWRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)C4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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